Sequential Suzuki-Miyaura Coupling Enabled by Orthogonal C–I and C–Cl Reactivity
The presence of both C–I and C–Cl bonds in 2-chloro-6-iodo-1,8-naphthyridine enables a highly chemoselective, sequential functionalization strategy not possible with dichloro or dibromo analogs [1]. The C–I bond is significantly more reactive in oxidative addition with Pd(0) catalysts, allowing for the first Suzuki-Miyaura coupling to occur exclusively at the 6-position under mild conditions [1]. This leaves the 2-chloro substituent intact for a subsequent, orthogonal cross-coupling reaction [2]. This differential reactivity is a fundamental principle of palladium catalysis, where the order of reactivity is Ar-I > Ar-Br >> Ar-Cl [2]. In contrast, a 2,6-dichloro-1,8-naphthyridine would exhibit poor selectivity under similar mild conditions, leading to complex mixtures of mono- and di-substituted products. A 2-chloro-6-bromo-1,8-naphthyridine, while offering some selectivity, has a smaller reactivity gap between C–Br and C–Cl, which can lead to lower yields and purity in the first coupling step.
| Evidence Dimension | Relative rate of oxidative addition with Pd(0) |
|---|---|
| Target Compound Data | C–I bond: highly reactive; C–Cl bond: relatively unreactive under mild conditions |
| Comparator Or Baseline | 2,6-Dichloro-1,8-naphthyridine (both C–Cl: low reactivity, poor selectivity); 2-Chloro-6-bromo-1,8-naphthyridine (C–Br: moderately reactive; reactivity gap with C–Cl smaller) |
| Quantified Difference | C–I oxidative addition is orders of magnitude faster than C–Cl, enabling exclusive site-selectivity. This difference is substantially larger than that between C–Br and C–Cl. |
| Conditions | Standard Suzuki-Miyaura conditions (Pd(0) catalyst, base, mild heating) |
Why This Matters
This enables the rational synthesis of unsymmetrical 2,6-diaryl-1,8-naphthyridine libraries with high purity, which is impossible to achieve with high selectivity using 2,6-dihalo analogs with smaller reactivity differences.
- [1] Thieme Chemistry. (n.d.). Science of Synthesis: 15.1.2.1.2 Method 2: Palladium-Catalyzed Cross-Coupling of Halo-1,5-, Halo-1,6-, and Halo-1,8-naphthyridines. Retrieved [Date of Access], from https://science-of-synthesis.thieme.com View Source
- [2] Hartwig, J.F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. (General reactivity order of Ar-X in oxidative addition). View Source
